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Compound of Interest

Compound Name: Dimethyl pyridine-2,6-carboxylate

Cat. No.: B132725 Get Quote

A Spectroscopic Showdown: Pyridine-2,6-
dicarboxylic Acid vs. Its Dimethyl Ester
A detailed comparative analysis of the spectroscopic characteristics of pyridine-2,6-dicarboxylic

acid (dipicolinic acid, DPA) and its derivative, dimethyl pyridine-2,6-dicarboxylate. This guide

provides researchers, scientists, and drug development professionals with a side-by-side look

at their NMR, IR, Mass Spectrometry, and UV-Vis data, supported by detailed experimental

protocols.

The structural modification from a carboxylic acid to a methyl ester introduces significant

changes in the electronic environment and bonding within the molecule. These alterations are

readily observable through various spectroscopic techniques, providing a powerful tool for

characterization and analysis. This guide delves into a direct comparison of pyridine-2,6-

dicarboxylic acid, a key compound in coordination chemistry and microbiology, and its dimethyl

ester, highlighting the spectral shifts and pattern changes that arise from this simple

esterification.

Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry, offering a clear and concise comparison between the two compounds.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shift
(ppm) and
Multiplicity

Assignment

Pyridine-2,6-

dicarboxylic Acid
DMSO-d₆ 13.1 (br s) 2H, -COOH

8.29 (d) 2H, H-3, H-5

8.24 (t) 1H, H-4

Dimethyl Pyridine-2,6-

dicarboxylate
CDCl₃ 8.31 (d) 2H, H-3, H-5

8.04 (t) 1H, H-4

4.04 (s) 6H, -OCH₃

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent
Chemical Shift
(ppm)

Assignment

Pyridine-2,6-

dicarboxylic Acid
Not Specified 165-170 C=O

148-152 C-2, C-6

138-142 C-4

125-130 C-3, C-5

Dimethyl Pyridine-2,6-

dicarboxylate
Acetone-d₆ 170 C=O

150 C-2, C-6

142 C-4

131 C-3, C-5

52-55 -OCH₃
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Table 3: IR Spectroscopic Data (Key Vibrations)

Compound Functional Group
Approximate
Wavenumber
(cm⁻¹)

Appearance

Pyridine-2,6-

dicarboxylic Acid
O-H (Carboxylic Acid) 3200-2500 Broad

C=O (Carboxylic Acid) 1680-1710 Strong

C-N (Pyridine Ring) 1570-1590 Medium-Strong

Dimethyl Pyridine-2,6-

dicarboxylate
C-H (Methyl) 2950-3000 Medium

C=O (Ester) 1720-1740 Strong

C-O (Ester) 1250-1300 Strong

C-N (Pyridine Ring) 1570-1590 Medium-Strong

Table 4: Mass Spectrometry Data

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Mass
Spectrum
(m/z)

Key
Fragments
(m/z)

Pyridine-2,6-

dicarboxylic Acid
C₇H₅NO₄ 167.12 167 (M⁺)

123 (M-CO₂), 79

(Pyridine ring)

Dimethyl

Pyridine-2,6-

dicarboxylate

C₉H₉NO₄ 195.17 195 (M⁺)[1]

164 (M-OCH₃),

136 (M-

COOCH₃)[1]

Table 5: UV-Vis Spectroscopic Data
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Compound Solvent λmax (nm)

Pyridine-2,6-dicarboxylic Acid Aqueous Solution ~270

Dimethyl Pyridine-2,6-

dicarboxylate
Various Organic Solvents

Reported, specific λmax varies

with solvent polarity

Experimental Workflow
The logical flow for a comprehensive spectroscopic comparison is outlined below. This process

ensures a systematic approach from sample handling to final data interpretation.

Experimental Workflow for Spectroscopic Comparison

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Comparative Analysis

Pyridine-2,6-dicarboxylic Acid
(Solid)

NMR Spectroscopy
(¹H and ¹³C)

Dissolve in appropriate
deuterated/spectroscopic

grade solvent

FTIR Spectroscopy

Dissolve in appropriate
deuterated/spectroscopic

grade solvent

Mass Spectrometry

Dissolve in appropriate
deuterated/spectroscopic

grade solvent

UV-Vis Spectroscopy

Dissolve in appropriate
deuterated/spectroscopic

grade solvent

Dimethyl Pyridine-2,6-dicarboxylate
(Solid)

Dissolve in appropriate
deuterated/spectroscopic

grade solvent

Dissolve in appropriate
deuterated/spectroscopic

grade solvent

Dissolve in appropriate
deuterated/spectroscopic

grade solvent

Dissolve in appropriate
deuterated/spectroscopic

grade solvent

Process NMR Data
(Chemical Shifts, Coupling)

Analyze IR Spectra
(Functional Groups)

Interpret Mass Spectra
(Fragmentation)

Analyze UV-Vis Spectra
(Electronic Transitions)

Side-by-Side Comparison
of Spectroscopic Data
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of chemical compounds.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample (pyridine-2,6-dicarboxylic acid or

its dimethyl ester) was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆ for the acid, CDCl₃ for the ester) in a standard 5 mm NMR tube. Tetramethylsilane (TMS)

was used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1 second, and 16 scans.

¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a

relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to

achieve a good signal-to-noise ratio. Proton decoupling was employed to simplify the

spectra.

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was

finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate

mortar and pestle. The homogenous mixture was then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.
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Acquisition: A background spectrum of the empty sample compartment was first collected.

The KBr pellet was then placed in the sample holder, and the sample spectrum was

recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans

were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum was baseline-corrected and is reported in terms of

wavenumber (cm⁻¹) versus transmittance (%).

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (for the more volatile ester).

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Instrumentation: A quadrupole mass spectrometer was used to separate the ions based on

their mass-to-charge ratio (m/z).

Acquisition: The mass spectrum was scanned over a range of m/z 50-500.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

(M⁺) and the major fragment ions.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of the sample was prepared by dissolving a precisely

weighed amount in a spectroscopic grade solvent (e.g., ethanol, water, or acetonitrile) to a

known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). Serial dilutions were

performed to obtain solutions of varying concentrations.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Acquisition: The spectrophotometer was first blanked using the pure solvent in both the

sample and reference cuvettes. The UV-Vis spectrum of the sample solution was then

recorded over a wavelength range of 200-400 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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